molecular formula C25H25NO6 B11136744 Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11136744
M. Wt: 435.5 g/mol
InChI Key: NIEFVEHXFIPNGQ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a dihydropyridine ring substituted with dimethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-keto esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the temperature is maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as a calcium channel blocker, affecting the flow of calcium ions in cells and thereby influencing cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and function, used to manage high blood pressure.

Uniqueness

Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its unique structure allows for targeted modifications, making it a valuable compound in drug development and other scientific research areas.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(2-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO6/c1-14-8-6-7-9-19(14)23(27)32-18-12-10-17(11-13-18)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3

InChI Key

NIEFVEHXFIPNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

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